molecular formula C14H9ClO B8694988 3-(4-chlorophenyl)benzofuran CAS No. 57329-30-3

3-(4-chlorophenyl)benzofuran

Cat. No.: B8694988
CAS No.: 57329-30-3
M. Wt: 228.67 g/mol
InChI Key: IFFZKSICBXBHSI-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)benzofuran is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)benzofuran typically involves the cyclization of appropriate precursors. One common method is the Friedel-Crafts acylation of 4-chlorophenylacetic acid with benzoyl chloride, followed by cyclization in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the mixture in an inert solvent like dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)benzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding benzofuranones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield 3-(4-chlorophenyl)-1,2-dihydrobenzofuran.

    Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: this compound-2-one.

    Reduction: 3-(4-Chlorophenyl)-1,2-dihydrobenzofuran.

    Substitution: 3-(4-Aminophenyl)-1-benzofuran or 3-(4-Mercaptophenyl)-1-benzofuran.

Scientific Research Applications

3-(4-chlorophenyl)benzofuran has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)benzofuran involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-1,2-dihydrobenzofuran
  • 3-(4-chlorophenyl)benzofuran-2-one
  • 3-(4-Aminophenyl)-1-benzofuran

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 4-chlorophenyl group enhances its reactivity and potential for various applications compared to other benzofuran derivatives.

Properties

CAS No.

57329-30-3

Molecular Formula

C14H9ClO

Molecular Weight

228.67 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-benzofuran

InChI

InChI=1S/C14H9ClO/c15-11-7-5-10(6-8-11)13-9-16-14-4-2-1-3-12(13)14/h1-9H

InChI Key

IFFZKSICBXBHSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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